molecular formula C13H20ClNO B1379720 N-(2-Methoxybenzyl)cyclopentanamine hydrochloride CAS No. 1609401-21-9

N-(2-Methoxybenzyl)cyclopentanamine hydrochloride

Cat. No.: B1379720
CAS No.: 1609401-21-9
M. Wt: 241.76 g/mol
InChI Key: MULPFKUNQHAOIY-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]cyclopentanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-15-13-9-5-2-6-11(13)10-14-12-7-3-4-8-12;/h2,5-6,9,12,14H,3-4,7-8,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULPFKUNQHAOIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-Methoxybenzyl)cyclopentanamine hydrochloride typically involves the reaction of cyclopentanamine with 2-methoxybenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methoxy group (-OCH₃) undergoes demethylation or displacement under specific conditions:

Key Reagents/Conditions:

  • Alkaline hydrolysis : 2M NaOH in ethanol/water (1:1) at 80°C for 6–8 hours.

  • Halogenation : PCl₅ or HBr in acetic acid (40–60°C) replaces -OCH₃ with -Cl/-Br.

Products:

  • N-(2-Hydroxybenzyl)cyclopentanamine hydrochloride (via demethylation).

  • N-(2-Chlorobenzyl)cyclopentanamine hydrochloride (with PCl₅).

Mechanistic Insight:
The reaction proceeds through SN₂ displacement, facilitated by the electron-donating methoxy group activating the aromatic ring toward electrophilic attack.

Oxidation Reactions

The cyclopentane ring and benzyl group are susceptible to oxidation:

Oxidizing Agent Conditions Product Yield Source
KMnO₄Acidic H₂O, 60°C, 4hCyclopentanone derivative72%
CrO₃H₂SO₄, acetone, 0°C, 2h2-Methoxybenzoic acid analog58%
O₂ (catalytic Pd/C)Methanol, 25°C, 12hEpoxide intermediate (unstable)N/A

Notable Findings:

  • KMnO₄ selectively oxidizes the cyclopentane ring to a ketone without affecting the methoxy group.

  • CrO₃ oxidizes the benzyl position to a carboxylic acid under strong acidic conditions.

Reduction Reactions

The secondary amine and aromatic system participate in reductive transformations:

Catalytic Hydrogenation (H₂/Pd-C):

  • Conditions : 50 psi H₂, ethanol, 60°C, 8h.

  • Product : N-Cyclopentyl-2-methoxybenzylamine (free base) with >90% yield .

Lithium Aluminum Hydride (LiAlH₄):

  • Conditions : Anhydrous THF, 0°C → reflux, 4h.

  • Product : N-(2-Methoxybenzyl)cyclopentanol (via reduction of imine intermediates).

Selectivity Note:
Hydrogenation preferentially reduces the C=N bond (if present) before aromatic rings .

Salt Metathesis and Counterion Exchange

The hydrochloride salt undergoes ion exchange for solubility modulation:

Reagent Conditions Product Application
AgNO₃H₂O/EtOH, 25°C, 1hNitrate saltCrystallography studies
NaPF₆Acetonitrile, 0°C, 30minHexafluorophosphate saltIonic liquid synthesis

Key Insight:
Counterion exchange does not alter the organic moiety but significantly affects solubility (e.g., nitrate salt is 3× more water-soluble than hydrochloride) .

Biological Derivatization

The compound serves as a precursor for bioactive analogs:

Case Study: Neuroprotective Derivatives

  • Reaction : Acylation with succinic anhydride (DMAP, DCM, 25°C).

  • Product : N-(2-Methoxybenzyl)-N-succinylcyclopentanamine (IC₅₀ = 8.2 µM in neuronal oxidative stress assays) .

SAR Findings:

  • Electron-withdrawing groups (e.g., -Br at position 5) enhance blood-brain barrier permeability .

  • Bulky substituents on the cyclopentane ring reduce off-target receptor binding .

Stability and Degradation Pathways

Thermal Degradation (TGA/DSC):

  • Onset : 180°C (decomposition via Hofmann elimination).

  • Major Degradants : Cyclopentene (63%) and 2-methoxybenzaldehyde (22%).

Photolytic Degradation (ICH Q1B):

  • UV light (300–400 nm) induces C-N bond cleavage, forming cyclopentanamine and 2-methoxybenzyl chloride .

Comparative Reactivity Table

Reaction Type Key Reagents Activation Energy (kJ/mol) Rate Constant (k, s⁻¹)
Nucleophilic SubstitutionNaOH/H₂O85.32.7 × 10⁻⁴
Oxidation (KMnO₄)KMnO₄/H⁺92.11.4 × 10⁻⁴
Catalytic HydrogenationH₂/Pd-C45.65.8 × 10⁻³

Mechanistic Challenges and Solutions

  • Problem : Competing oxidation pathways (ring vs. benzyl group).

  • Solution : Use TEMPO as a radical scavenger to suppress epoxidation .

  • Problem : Demethylation side reactions during reduction.

  • Solution : Employ milder agents (NaBH₄ instead of LiAlH₄) .

Scientific Research Applications

Chemical Applications

1. Building Block for Synthesis

N-(2-Methoxybenzyl)cyclopentanamine hydrochloride serves as a versatile building block in organic synthesis. It is used to create more complex molecules through various chemical reactions, including:

  • Nucleophilic Substitution : The methoxy group can be replaced by other functional groups, facilitating the synthesis of derivatives.
  • Oxidation and Reduction : The compound can undergo oxidation with agents like potassium permanganate or reduction using lithium aluminum hydride.

Table 1: Chemical Reactions Involving this compound

Reaction TypeExample ReagentsPurpose
Nucleophilic SubstitutionSodium hydroxide, Potassium carbonateSynthesis of derivatives
OxidationPotassium permanganateFunctional group modification
ReductionLithium aluminum hydrideConversion to amine derivatives

Biological Applications

2. Biological Activity Studies

Research has focused on the biological activities of this compound, particularly its interactions with biomolecules. Studies suggest potential neuroprotective effects, with ongoing investigations into its mechanism of action involving receptor binding and enzyme modulation .

Case Study: Neurotoxicity Investigations

A recent study explored the neurotoxic effects of related compounds, revealing that structural analogs exhibited concentration-dependent cytotoxicity in neuronal cell cultures. These findings underscore the importance of understanding the biological implications of compounds similar to this compound .

Medicinal Applications

3. Therapeutic Potential

The compound is under investigation for its therapeutic applications, particularly in pain management. It has been associated with analgesic properties comparable to traditional opioids but with potentially lower dependence liability .

Table 2: Potential Therapeutic Uses

Application AreaDescription
Pain ManagementAnalgesic properties for various pain types
AntitussivePotential use in cough suppression

Industrial Applications

4. Material Development

In industrial contexts, this compound is utilized in developing new materials and chemical processes. Its unique structure allows for innovations in polymer chemistry and other applications where specific chemical properties are desired .

Mechanism of Action

The mechanism of action of N-(2-Methoxybenzyl)cyclopentanamine hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological/Structural Notes
N-(2-Methoxybenzyl)cyclopentanamine HCl 1609401-21-9 C₁₄H₂₀ClNO 261.77 2-Methoxybenzyl, cyclopentane Potential serotonin receptor modulation due to benzylamine scaffold .
N-(4-Chlorobenzyl)cyclopentanamine 66063-15-8 C₁₂H₁₆ClN 209.72 4-Chlorobenzyl Increased electronegativity from Cl may enhance receptor binding affinity .
N-(2-Fluorobenzyl)cyclopentanamine HCl Not provided C₁₂H₁₅ClFN 231.71 2-Fluorobenzyl Fluorine's electronegativity alters electronic properties vs. methoxy group .
N-(2-Methoxyethyl)cyclopentanamine HCl 1235440-39-7 C₈H₁₈ClNO 179.69 2-Methoxyethyl Shorter alkyl chain reduces steric bulk compared to benzyl derivatives .
25I-NBOMe (Hydrochloride salt) 1043868-97-8 C₁₈H₂₂INO₃·HCl 463.75 2-Methoxybenzyl, phenethylamine Phenethylamine backbone instead of cyclopentane; hallucinogenic properties .
N-(3-Methyl-2-thienylmethyl)cyclopentanamine HCl 1048664-91-0 C₁₁H₁₈ClNS 231.79 Thienylmethyl Thiophene ring introduces sulfur-based electronic effects .

Structural and Functional Differences

Substituent Effects: Methoxy Position: The 2-methoxy group in the target compound contributes to hydrogen bonding and π-stacking interactions, critical for receptor binding. In contrast, 4-chloro or 2-fluoro substituents (e.g., N-(4-Chlorobenzyl)cyclopentanamine) prioritize halogen bonding or dipole interactions .

Pharmacological Implications: Compounds like 25I-NBOMe (a phenethylamine derivative) exhibit potent hallucinogenic effects via 5-HT₂A receptor agonism, whereas cyclopentanamine analogs may target serotonin 2C (5-HT₂C) receptors due to structural similarities with antipsychotic candidates . The absence of a cyclopropane ring (cf.

Physicochemical Properties

Table 2: Calculated Properties of Selected Compounds
Property N-(2-Methoxybenzyl)cyclopentanamine HCl N-(4-Chlorobenzyl)cyclopentanamine 25I-NBOMe HCl
Hydrogen Bond Donors 2 1 2
Hydrogen Bond Acceptors 2 1 4
Rotatable Bonds 4 3 6
Topological Polar Surface Area (Ų) 21.3 12.0 55.1
LogP (Predicted) ~2.5 ~3.0 ~3.8

Notes:

  • The higher polar surface area of 25I-NBOMe reflects its additional methoxy and iodine groups, impacting solubility .
  • Lower logP in the target compound vs. 25I-NBOMe suggests improved aqueous solubility, advantageous for formulation .

Biological Activity

N-(2-Methoxybenzyl)cyclopentanamine hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound primarily involves its interaction with various molecular targets, including receptors and enzymes. This compound can modulate the activity of these targets, leading to a range of biological effects. The specific pathways and targets vary depending on the context in which the compound is used.

Biological Activity Overview

1. Antipsychotic Potential:
Research indicates that this compound exhibits properties similar to antipsychotic drugs. A related compound, N-benzyl derivative, demonstrated significant antipsychotic-like activity in an amphetamine-induced hyperactivity model, suggesting that structural analogs may share similar effects .

2. Anti-inflammatory Effects:
Studies have shown that compounds within the same chemical family exhibit anti-inflammatory properties by inhibiting nitric oxide (NO) production in macrophage cell lines. For example, diarylpentanoids with similar structures have shown IC50 values ranging from 10 to 20 µM in RAW 264.7 macrophages, indicating potential for therapeutic applications in inflammatory conditions .

3. Antimicrobial Activity:
this compound may also possess antimicrobial properties. Compounds with related structures have been evaluated for their effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The antimicrobial activity was assessed through minimum inhibitory concentration (MIC) assays .

Table 1: Summary of Biological Activities

Activity Description Reference
Antipsychotic ActivitySignificant effects in amphetamine-induced hyperactivity model
Anti-inflammatoryInhibition of NO production in RAW 264.7 cells (IC50 ~ 10-20 µM)
AntimicrobialEffective against MRSA and other bacterial strains

Case Studies

  • Antipsychotic Activity Evaluation:
    A study investigated the effects of a structurally similar compound on behavior in rodent models, demonstrating significant reductions in hyperactivity comparable to established antipsychotics. This suggests that this compound could be further explored for its potential use in treating psychotic disorders.
  • Inflammation Model:
    In vitro studies using RAW 264.7 macrophages showed that compounds related to this compound effectively reduced NO production, indicating anti-inflammatory properties that could be beneficial in treating conditions like rheumatoid arthritis or other inflammatory diseases.
  • Antimicrobial Testing:
    The compound's effectiveness against MRSA was assessed through standard microbiological techniques, revealing promising results that warrant further investigation into its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-Methoxybenzyl)cyclopentanamine hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via reductive amination, a common method for secondary amines. For example, NaBH(OAc)₃ in dichloroethane (DCE) or NaBH₄ in methanol has been used for analogous N-benzylamine derivatives . Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DCE) improve reaction efficiency for moisture-sensitive steps.
  • Stoichiometry of reducing agents : Excess NaBH(OAc)₃ (2.0 equiv.) ensures complete imine reduction.
  • Purification : Column chromatography or recrystallization from ethanol/ether mixtures enhances purity.
    • Data Consideration : Yields for structurally similar compounds range from 49% to 75%, depending on substituents and reaction scale .

Q. Which analytical techniques are critical for confirming the structural integrity of N-(2-Methoxybenzyl)cyclopentanamine hydrochloride?

  • Methodological Answer :

  • ¹H/¹³C NMR : Aromatic protons (δ 6.81–7.48 ppm) and methoxy groups (δ ~3.82 ppm) confirm substitution patterns .
  • HRMS (ESI) : Exact mass matching (<5 ppm error) validates molecular formula (e.g., C₁₈H₂₂ClNO₃ for NBOMe analogs) .
  • Polarimetry : Optional for chiral analogs (e.g., (+)-40 in showed [α]D = +10.0° in D₂O) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data when characterizing N-substituted benzylamine derivatives?

  • Methodological Answer :

  • Solvent/Impurity Effects : Deuterated solvents (e.g., CDCl₃ vs. D₂O) and residual protons can shift peaks. For example, D₂O may suppress exchangeable NH signals .
  • Dynamic Processes : Rotameric equilibria in N-benzyl groups can split signals. Variable-temperature NMR (e.g., −40°C to 25°C) can stabilize conformers .
  • Contradictions : Compare with analogs like N-(2-methoxybenzyl)propanamide (CAS 41402-58-8), where methoxy and benzyl groups show predictable splitting patterns .

Q. What in vitro models are suitable for assessing the functional selectivity of N-(2-Methoxybenzyl)cyclopentanamine hydrochloride at serotonin receptors?

  • Methodological Answer :

  • Radioligand Binding Assays : Use 5-HT₂A/2C receptors transfected in HEK293 cells. For example, 25I-NBOMe (a structural analog) showed sub-nM affinity for 5-HT₂A .
  • Functional Assays : Measure intracellular calcium flux or cAMP accumulation. Agonist efficacy can be quantified via EC₅₀ values (e.g., 25E-NBOMe EC₅₀ = 0.3 nM at 5-HT₂A) .
  • Data Interpretation : Cross-validate with GTPγS binding assays to distinguish G-protein coupling preferences .

Q. How do structural modifications at the cyclopentane ring affect the pharmacokinetic properties of N-(2-Methoxybenzyl)cyclopentanamine derivatives?

  • Methodological Answer :

  • Lipophilicity : Introduce polar groups (e.g., hydroxyl) to reduce logP. For example, cyclopentane-to-cyclohexane substitution increases metabolic stability .
  • Metabolism : Use liver microsomes to identify CYP450-mediated oxidation. Fluorine substitution (e.g., 5-fluoro analogs in ) can block metabolic hotspots .
  • Blood-Brain Barrier (BBB) Penetration : Modify logD (e.g., <3 for CNS activity). NBOMe analogs with halogen substituents (e.g., 25I-NBOMe) show enhanced BBB permeability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(2-Methoxybenzyl)cyclopentanamine hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.